(r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
Overview
Description
Amino acids are the building blocks of proteins and play a key role in many biological processes . They contain an amino group and a carboxyl group, and often contain another functional group . Some amino acids are synthesized endogenously (nonessential), while others are obtained from dietary sources (essential) .
Synthesis Analysis
The synthesis of amino acids can involve various methods. One common method is ion exchange chromatography using post-column derivatization with ninhydrin and spectrophotometric detection . Newer methodologies are based on liquid chromatographic separation with detection by mass spectrometry or spectrophotometry .Molecular Structure Analysis
The molecular structure of amino acids consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable group (R group) that determines the identity of the amino acid .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, act as precursors for other biomolecules, and undergo various metabolic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids can vary widely depending on their specific structure and functional groups. These properties can include solubility, acidity/basicity, reactivity, and more .Scientific Research Applications
Enantioselective Analysis
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has been utilized in enantioselective analysis. For instance, Coleman (1983) described its use in determining the enantiomeric purity of oxfenicine using high-performance liquid chromatography (HPLC). This method is particularly effective for detecting low levels of enantiomeric impurity in α-amino acids with a base labile α-methine hydrogen atom (Coleman, 1983).
Configurational Assignment of Amino Alcohols
Leiro et al. (2010) used the compound for the configurational assignment of amino alcohols. They combined magnetic anisotropic effects generated by two auxiliary moieties of 2-methoxy-2-phenylacetic acid (MPA), which helped in determining the absolute configuration of heterobifunctional compounds (Leiro et al., 2010).
Synthesis and Crystal Structures
Enamullah et al. (2006) described the synthesis and crystal structures of chiral complexes involving amino acids and amino alcohols, including (S)-2-amino-2-phenylacetic acid. This study highlighted its role in forming chiral complexes and investigating their properties (Enamullah et al., 2006).
Optically Active Derivatives
Takemoto et al. (1994) explored the synthesis of optically active α-isopropyl-4-substituted phenylacetic acids, including (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid derivatives. These derivatives are valuable intermediates in agrochemicals and pharmaceuticals (Takemoto et al., 1994).
Chiral Recognition Studies
Kitae et al. (1999) conducted studies on chiral recognition of phenylacetic acid derivatives by aminated cyclodextrins. This work highlighted the compound's utility in understanding the molecular basis of chiral recognition (Kitae et al., 1999).
Safety And Hazards
Future Directions
The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, nutrition, biochemistry, and more . Future research may focus on understanding the roles of different amino acids in health and disease, developing new methods for their synthesis and analysis, and exploring their potential uses in therapeutics and biotechnology .
properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLQSAREKTKPT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234701 | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | |
CAS RN |
50890-96-5 | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50890-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-[(methoxycarbonyl)amino](phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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